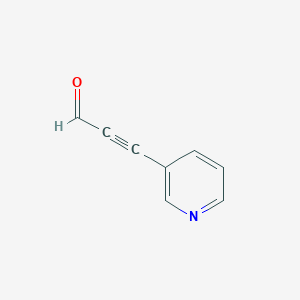

3-(3-Pyridinyl)-2-propynal

Description

3-(3-Pyridinyl)-2-propynal is a pyridine derivative characterized by a propargyl aldehyde (HC≡C-CHO) substituent at the 3-position of the pyridine ring. Its molecular formula is C₈H₅NO (molecular weight: 131.13 g/mol). The compound combines the electron-deficient nature of pyridine with the reactive aldehyde and alkyne functionalities, making it a versatile intermediate in organic synthesis. Potential applications include its use in:

- Pharmaceutical design: As a building block for bioactive molecules due to pyridine’s prevalence in drug scaffolds.

- Material science: The alkyne group enables click chemistry for polymer functionalization.

- Catalysis: Pyridine’s Lewis basicity may support coordination chemistry.

Properties

Molecular Formula |

C8H5NO |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-pyridin-3-ylprop-2-ynal |

InChI |

InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H |

InChI Key |

LRWHPNRJCDEOMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C#CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinyl)-2-propynal typically involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid and involves the use of oxidizing agents like chromium trioxide . The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of phase transfer catalysts can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridinyl)-2-propynal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: 3-(3-Pyridinyl)propionic acid.

Reduction: 3-(3-Pyridinyl)propanol.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(3-Pyridinyl)-2-propynal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-2-propynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogs

The table below compares 3-(3-Pyridinyl)-2-propynal with structurally related pyridine derivatives and aldehydes:

Key Observations :

- Reactivity : The propargyl aldehyde’s triple bond enables reactions like sulfenylation (as seen in phenylpropargyl aldehyde derivatives ), while the pyridine ring may facilitate coordination with metal catalysts.

Physical and Chemical Properties

- Solubility: Expected to be polar due to the pyridine and aldehyde groups, soluble in DCM, ethanol, or DMSO.

- Stability : Propargyl aldehydes are prone to polymerization; the pyridinyl group may mitigate this via conjugation.

- Spectroscopic Data : Analogous compounds (e.g., 3-(Pyridin-3-yl)propionyl derivatives) show characteristic ¹H NMR peaks for pyridine (δ 8.5–7.5 ppm) and aldehydes (δ 9.5–10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.